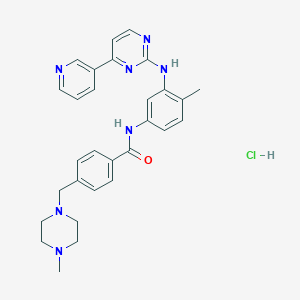

Imatinib hydrochloride

描述

Imatinib hydrochloride, also known as Gleevec, is a tyrosine kinase inhibitor used to treat certain types of leukemia (blood cancer), bone marrow disorders, and skin cancer. It is also used to treat certain tumors of the stomach and digestive system . Imatinib works by interfering with the growth of some cancer cells .

Synthesis Analysis

The synthesis of Imatinib involves a classical convergent approach. The process has been optimized to overcome certain problematic steps, save time and labor, and provide a very high yield and purity . The synthesis involves the coupling of amine and carboxylic acid precursors using N, N’-carbonyldiimidazole (CDI) as a condensing agent .Molecular Structure Analysis

The molecular structure of Imatinib has been analyzed using density functional theory calculations of rotation potentials along single bonds and by analyzing crystal structures of Imatinib-containing compounds . The molecule of Imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions .Physical And Chemical Properties Analysis

Imatinib is a small molecule with a molecular weight of 493.6027 and a chemical formula of C29H31N7O . It is used alone or together with other medicines to treat different types of cancer or bone marrow conditions .科学研究应用

1. Mechanisms of Action and Resistance

Imatinib, a Bcr-Abl tyrosine kinase inhibitor, is highly effective in chronic myelogenous leukemia (CML) treatment. It targets Bcr-Abl kinase domain mutants which contribute to acquired imatinib resistance in CML (O'hare et al., 2005). Another study discusses mechanisms of resistance to imatinib, focusing on BCR-ABL gene amplification and mutations (Gambacorti-Passerini et al., 2003). Imatinib is effective against tumours with activated c-ABL, c-KIT, or PDGFR, used in Philadelphia-chromosome-positive (Ph-positive) leukaemias and others (Savage & Antman, 2002).

2. Transport and Cellular Interaction

The study of active transport of imatinib in cells provides insights into mechanisms of resistance to the drug. It's mediated by human organic cation transporter 1 (hOCT1) and MDR1 (ABCB1) transporters (Thomas et al., 2004). Another study shows imatinib's inhibitory effect on normal CD34+ progenitor cells in vitro, indicating its significant impact on normal hematopoietic stem and progenitor cells (Bartolović et al., 2004).

3. Pharmacokinetics and Drug Interaction

Imatinib's pharmacokinetics show it's well absorbed and eliminated predominantly via bile as metabolites. Its metabolism mainly involves cytochrome P450 3A4 or CYP3A5 (Peng, Lloyd, & Schran, 2005). P-glycoprotein-mediated drug efflux in leukemic cells represents a resistance mechanism to imatinib treatment (Illmer et al., 2004). The study of imatinib and St John's Wort interaction reveals the impact of herbs or drugs that modulate CYP3A4 activity on imatinib's pharmacokinetics (Frye et al., 2004).

4. Potential in Neuroprotection and Other Applications

Imatinib significantly enhances functional outcomes after spinal cord injury, suggesting its neuroprotective rather than neurorestorative effects (Abrams et al., 2012). Additionally, imatinib induces cellular autophagy, a cellular degradation mechanism, which might represent an additional mechanism of imatinib to induce growth arrest in cancer cells (Ertmer et al., 2007).

5. Molecular Interactions and Drug Design

The study of intermolecular interactions in crystal structures of imatinib-containing compounds helps in understanding its binding and efficacy (Vologzhanina, Ushakov, & Korlyukov, 2020). Design and synthesis of a photoactivatable caged prodrug of imatinib allow spatial and temporal control over its activation (Zindler et al., 2015).

属性

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O.ClH/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOCADZZAHSVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imatinib hydrochloride | |

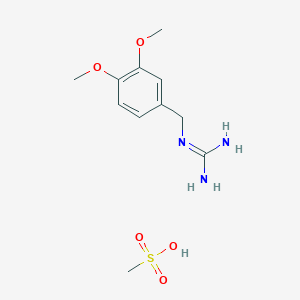

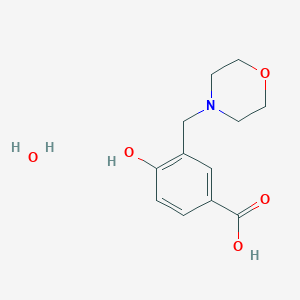

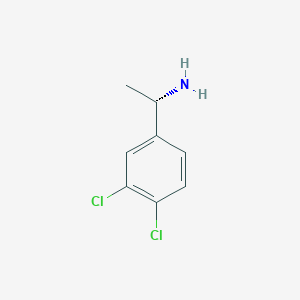

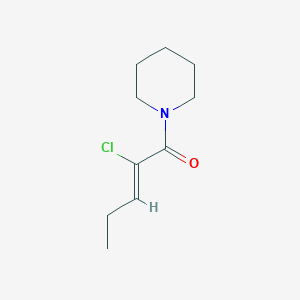

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)

![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)

![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-methoxycarbonylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid;hydrochloride](/img/structure/B128412.png)